molecular formula C28H29BrN2OS2 B430435 3-BENZYL-2-[(4-BROMOBENZYL)SULFANYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

3-BENZYL-2-[(4-BROMOBENZYL)SULFANYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B430435
M. Wt: 553.6g/mol
InChI Key: FKZGNRXNVLBSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzyl group, a bromobenzyl sulfanyl group, and a tetrahydrobenzothieno pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the benzothieno pyrimidinone core: This can be achieved through a cyclization reaction involving a thieno compound and a suitable amine.

    Introduction of the bromobenzyl sulfanyl group: This step involves the reaction of the intermediate with 4-bromobenzyl chloride in the presence of a base such as sodium hydride.

    Addition of the benzyl group: This can be done through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the tert-butyl group: This step involves the alkylation of the intermediate with tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl position using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

3-benzyl-2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting cellular processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-[(4-bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the benzyl group and the tert-butyl group, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C28H29BrN2OS2

Molecular Weight

553.6g/mol

IUPAC Name

3-benzyl-2-[(4-bromophenyl)methylsulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H29BrN2OS2/c1-28(2,3)20-11-14-22-23(15-20)34-25-24(22)26(32)31(16-18-7-5-4-6-8-18)27(30-25)33-17-19-9-12-21(29)13-10-19/h4-10,12-13,20H,11,14-17H2,1-3H3

InChI Key

FKZGNRXNVLBSRB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)CC5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)CC5=CC=CC=C5

Origin of Product

United States

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